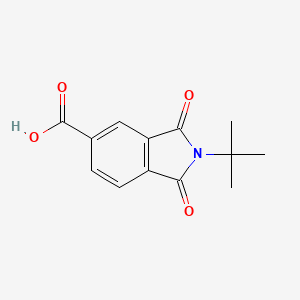

2-叔丁基-1,3-二氧代异吲哚啉-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds with tert-butyl groups and carboxylic acid functionalities has been reported. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions to obtain either pure cis or trans acid, with optical resolution accomplished via diastereomeric salt formation or chromatography on a chiral stationary phase . Similarly, a scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid was described, with a key cyclopropanation step controlled by the functional group at C-α . These studies demonstrate the feasibility of synthesizing complex bicyclic structures with tert-butyl carboxylate groups, which could be relevant to the synthesis of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid.

Molecular Structure Analysis

The molecular structure of tert-butyl-containing compounds has been elucidated using various techniques. For example, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . Another study on tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate used DFT to optimize the structure and X-ray single crystal diffraction to confirm the molecular structure . These analyses provide a foundation for understanding the molecular structure of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid by analogy.

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid. However, the synthesis of related compounds involves various chemical reactions, such as intramolecular lactonization , cyclopropanation , and complexation with metal ions . These reactions highlight the reactivity of tert-butyl carboxylate-containing compounds and their potential to undergo further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-containing compounds can be inferred from their molecular structures and synthesis methods. For example, the conformational flexibility and binding affinity towards metal ions of p-tert-Butylcalix arene hexacarboxylic acid suggest that similar tert-butyl carboxylic acids may also exhibit unique binding properties . The use of DFT studies to reveal physicochemical properties, such as molecular electrostatic potential and frontier molecular orbitals, provides a computational approach to predict the behavior of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid .

科学研究应用

1. Pharmaceutical Synthesis

N-isoindoline-1,3-diones heterocycles have gained significant attention for their potential use in pharmaceutical synthesis . The synthesis process of N-isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .

2. Herbicides

3. Colorants and Dyes

4. Polymer Additives

5. Organic Synthesis

安全和危害

属性

IUPAC Name |

2-tert-butyl-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-13(2,3)14-10(15)8-5-4-7(12(17)18)6-9(8)11(14)16/h4-6H,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMWXWYNYYVTMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386077 |

Source

|

| Record name | 2-tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid | |

CAS RN |

57151-82-3 |

Source

|

| Record name | 2-tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid](/img/structure/B1334785.png)

![2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid](/img/structure/B1334809.png)

![3-Nitro-5-[(3-phenylpropyl)thio]aniline](/img/structure/B1334811.png)